5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine
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Overview
Description
5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine is a chemical compound known for its unique structure and properties. This compound features a pyrazolo-pyridine core with a benzoyl group and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine typically involves multiple steps. One common method includes the following steps :
Starting Materials: Ethanol and hydrazine hydrate are added to a reactor.
Addition of 2-Chloropyrazine: The mixture is heated to 58°C, and 2-chloropyrazine is added dropwise.
Reaction Conditions: The reaction is maintained at 60-61°C for 15 hours, followed by cooling to 0°C.
Purification: The product is purified using sodium hydroxide and methylene dichloride.
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient purification techniques to minimize byproducts .
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine has diverse applications in scientific research :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
Uniqueness
5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine is unique due to its specific substitution pattern and the presence of both a benzoyl and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H12F3N3O |
---|---|
Molecular Weight |
295.26 g/mol |
IUPAC Name |
phenyl-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)12-10-8-20(7-6-11(10)18-19-12)13(21)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,18,19) |
InChI Key |
IHXMOKPJMZDWEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NN=C2C(F)(F)F)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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